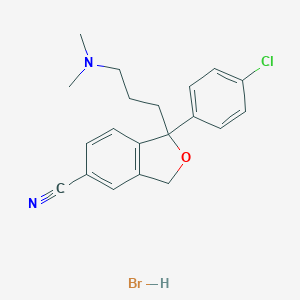

Chlorocitalopram, Hydrobromide

Description

BenchChem offers high-quality Chlorocitalopram, Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorocitalopram, Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of N-Desmethylcitalopram (Chlorocitalopram, Hydrobromide)

Abstract

This technical guide provides an in-depth examination of the mechanism of action of N-desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant, Citalopram. While occasionally referred to by other names such as Chlorocitalopram in specific contexts, this document will use the scientifically recognized nomenclature, N-desmethylcitalopram. We will dissect its molecular interactions, pharmacological selectivity, and the downstream signaling consequences of its binding to the serotonin transporter (SERT). This guide synthesizes data from peer-reviewed literature to offer a comprehensive resource, complete with detailed experimental protocols for its characterization and visual diagrams to elucidate complex pathways and workflows.

Introduction and Nomenclature

Citalopram is a selective serotonin reuptake inhibitor (SSRI) administered as a racemic mixture of its S- and R-enantiomers.[1][2] Its therapeutic effects are primarily attributed to the S-enantiomer, escitalopram.[2][3] In vivo, Citalopram is metabolized via N-demethylation, primarily by cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2D6), to form its principal active metabolite, N-desmethylcitalopram.[3][4]

This metabolite is pharmacologically active and contributes to the overall therapeutic profile of the parent drug.[5][6] It is crucial for drug development and clinical pharmacology to understand its distinct mechanism, as its formation and plasma concentration can vary significantly between individuals, influencing both efficacy and tolerability.[4]

A Note on "Chlorocitalopram": The term "Chlorocitalopram" is not standard in peer-reviewed pharmacological literature. The Citalopram molecule and its metabolites contain a fluorine atom, not chlorine. It is presumed that "Chlorocitalopram" is an internal, developmental, or otherwise non-standard synonym for N-desmethylcitalopram, the subject of this guide.

Pharmacological Profile and Selectivity

The core mechanism of action for N-desmethylcitalopram is the potent and selective inhibition of the serotonin transporter (SERT).[5][6] SERT is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[7][8] By blocking this transporter, N-desmethylcitalopram increases the concentration and prolongs the residence time of serotonin in the synapse, enhancing serotonergic neurotransmission.[9]

Binding Affinity and Transporter Selectivity

N-desmethylcitalopram retains a high affinity for the human serotonin transporter, comparable to its parent compound, Citalopram.[6] Crucially, it maintains a high degree of selectivity for SERT over the other major monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).

This selectivity is fundamental to its classification as an SSRI and differentiates its pharmacological profile from that of other antidepressant classes, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) or tricyclic antidepressants (TCAs). The low affinity for NET and DAT minimizes off-target effects related to the noradrenergic and dopaminergic systems.

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki NET / Ki SERT) | Selectivity Ratio (Ki DAT / Ki SERT) |

| Escitalopram (S-Citalopram) | hSERT | 0.8 - 1.1[10] | ~7000-9750 | ~24900-34250 |

| hNET | ~7,800[10] | |||

| hDAT | ~27,400[10] | |||

| N-Desmethylcitalopram | hSERT | Similar to Citalopram[6] | >500[6] | High (Specific value not consistently reported) |

| hNET | ~500-fold lower than SERT[6] | |||

| hDAT | Very low affinity |

Table 1: Comparative binding affinities and selectivity of Escitalopram and N-desmethylcitalopram for human monoamine transporters.

Interaction with the Orthosteric and Allosteric Sites

Recent structural and pharmacological studies have revealed that Citalopram and its analogs bind to SERT at two distinct sites: a high-affinity primary (orthosteric) binding site (S1) and a lower-affinity allosteric binding site (S2).[11][12] The orthosteric site is located deep within the transporter channel and is the primary target for reuptake inhibition.[2] Binding to the allosteric site modulates the conformation of the transporter and can influence the dissociation rate of ligands from the primary S1 site.[13][14] It is hypothesized that this dual-site mechanism contributes to the high efficacy of escitalopram.[11] Given its structural similarity, N-desmethylcitalopram is presumed to share this complex interaction with both the orthosteric and allosteric sites on SERT.

Signaling Pathway and Mechanism of Action

The binding of N-desmethylcitalopram to SERT initiates a cascade of neuroadaptive changes that underlie its therapeutic effect. The immediate effect is an increase in synaptic serotonin levels. However, the antidepressant and anxiolytic effects typically manifest after several weeks of treatment, suggesting that downstream adaptations are critical.[9]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 6. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Escitalopram - Wikipedia [en.wikipedia.org]

- 11. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Novel, Streamlined Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran Hydrobromide (Chlorocitalopram, Hydrobromide)

Abstract

This technical guide details a novel and efficient synthetic route for the preparation of Chlorocitalopram, Hydrobromide, an analogue of the selective serotonin reuptake inhibitor (SSRI) Citalopram. Traditional syntheses of Citalopram and its derivatives often involve multiple complex steps, hazardous reagents, and challenging purifications. The methodology presented herein focuses on a streamlined, high-yield pathway commencing from readily available precursors. Key innovations include a robust ortho-lithiation strategy for the synthesis of the 5-chlorophthalide intermediate and an optimized one-pot, sequential Grignard reaction, followed by an efficient acid-catalyzed dehydrative cyclization. This route is designed for scalability, safety, and high purity of the final active pharmaceutical ingredient (API).

Introduction and Strategic Overview

Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] Its analogues are of significant interest to researchers for exploring structure-activity relationships and developing new therapeutic agents.[1][2] Chlorocitalopram, where the 5-cyano group of Citalopram is replaced by a chloro-substituent, serves as a valuable compound for such studies.

The primary challenge in synthesizing this class of molecules lies in the stereoselective and efficient construction of the tertiary alcohol center and the subsequent formation of the dihydroisobenzofuran ring system. This guide presents a retrosynthetic analysis that simplifies the process into three primary stages:

-

Synthesis of the 5-chlorophthalide core (3).

-

Formation of the diaryl diol intermediate (6) via sequential Grignard additions.

-

Dehydrative cyclization and salt formation to yield the target molecule (7).

This approach prioritizes process efficiency, minimizing the number of isolated intermediates and employing scalable reaction conditions.

Synthesis of Key Intermediate: 5-Chlorophthalide (3)

A reliable and high-yield synthesis of 5-chlorophthalide is foundational to the entire process. While classical methods exist, they often suffer from low yields or harsh conditions.[3] We employ a modern manufacturing process centered on directed ortho-lithiation, which offers excellent regioselectivity and overall yield.[3][4]

The key is the use of an N,N-diisopropylbenzamide directing group, which facilitates lithiation at the ortho position. Subsequent formylation, reduction, and in-situ cyclization provide the desired phthalide in high purity.

-

Amidation: 4-Chlorobenzoic acid is converted to 4-chloro-N,N-diisopropylbenzamide (2) using standard amidation chemistry (e.g., thionyl chloride followed by diisopropylamine).

-

Ortho-Lithiation & Formylation: A solution of 4-chloro-N,N-diisopropylbenzamide (1.00 mol) in anhydrous THF (2.3 L) is cooled to -78 °C.[3] Butyllithium (1.20 mol, 2.5 M in hexanes) is added slowly, and the mixture is stirred for 1.5 hours.[3] Dimethylformamide (DMF, 1.30 mol) is then added in one portion. The reaction is warmed to -15 °C and quenched with saturated aqueous ammonium chloride.

-

Reduction & Cyclization: The crude formylated intermediate is extracted and then reduced (e.g., with sodium borohydride). Subsequent acidification promotes ring closure to yield 5-chlorophthalide (3). This two-step process can often be performed in a single pot, leading to high overall yield.[4]

-

Purification: The product is purified by recrystallization from a suitable solvent system, such as aqueous ethanol or ethylene glycol dimethyl ether.[5]

Core Synthesis via Sequential Grignard Reaction

The central transformation involves the creation of the diol intermediate (6) by reacting 5-chlorophthalide with two distinct Grignard reagents. This is performed sequentially in a one-pot fashion to maximize efficiency.[1][6]

The first Grignard reagent, 4-fluorophenylmagnesium bromide, opens the lactone ring to form a ketone intermediate. Without isolation, the second Grignard reagent, 3-(dimethylamino)propyl)magnesium chloride, attacks the newly formed ketone to generate the tertiary alcohol, resulting in the desired diol.[1]

-

Reaction Setup: A solution of 5-chlorophthalide (3) (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, multi-neck flask under an inert nitrogen atmosphere.

-

First Grignard Addition: The solution is cooled to 0 °C. A solution of 4-fluorophenylmagnesium bromide (4) (1.1 eq) in THF is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1-2 hours until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Second Grignard Addition: A solution of 3-(dimethylamino)propyl)magnesium chloride (5) (1.2 eq) in THF is then added to the reaction mixture.[7][8] The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is carefully quenched by pouring it over a mixture of ice water and acetic acid.[6] The THF is removed under reduced pressure. The aqueous phase is washed with a non-polar solvent (e.g., ethyl acetate) to remove non-basic impurities. The aqueous layer is then made alkaline (pH ~9) with ammonium hydroxide, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude diol (6) as a viscous oil, which is used in the next step without further purification.

| Reagent | Molar Eq. | Purpose |

| 5-Chlorophthalide (3) | 1.0 | Starting Material |

| 4-Fluorophenylmagnesium Bromide (4) | 1.1 | First Nucleophile (Aryl addition) |

| 3-(Dimethylamino)propyl)magnesium Chloride (5) | 1.2 | Second Nucleophile (Alkyl addition) |

| Anhydrous THF | - | Reaction Solvent |

| Acetic Acid / NH₄OH | - | Quenching / pH Adjustment |

Dehydrative Cyclization and Salt Formation

The final key transformation is the acid-catalyzed dehydrative cyclization of the diol (6) to form the dihydroisobenzofuran ring of Chlorocitalopram.[9][10] This reaction involves the protonation of one of the hydroxyl groups, followed by elimination of water and intramolecular nucleophilic attack by the remaining hydroxyl group.

Using hydrobromic acid in a suitable solvent not only catalyzes the cyclization but also facilitates the direct crystallization of the final product as its hydrobromide salt, simplifying the isolation procedure.[11]

-

Cyclization: The crude diol (6) from the previous step is dissolved in a suitable solvent such as toluene or isopropyl alcohol.

-

Acidification and Salt Formation: Dilute hydrobromic acid (e.g., 48% aqueous HBr) is added dropwise while stirring at room temperature.[12] The addition is continued until the pH of the mixture is acidic (pH ~3-4).

-

Crystallization: The mixture is stirred for several hours to allow for complete cyclization and crystallization of the hydrobromide salt. The reaction may be gently heated to ensure completion before cooling to induce precipitation. For instance, stirring for 10 hours at room temperature followed by cooling to 10 °C can yield the crystalline product.[11]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent (e.g., isopropyl alcohol), and dried under vacuum.

-

Recrystallization: For pharmaceutical-grade purity (>99.8%), the crude hydrobromide salt is recrystallized from a solvent system such as aqueous isopropyl alcohol.[11]

| Parameter | Value | Reference |

| Overall Yield | ~65-75% (from 5-chlorophthalide) | Estimated based on related processes |

| Purity (Post-Recrystallization) | > 99.8% (by HPLC) | [11] |

| Final Form | Crystalline Hydrobromide Salt | [12] |

Conclusion

The synthetic route outlined in this guide represents a significant improvement over classical methods for preparing Citalopram analogues. By leveraging a directed ortho-lithiation for the key phthalide intermediate and a streamlined one-pot sequential Grignard addition, this process minimizes operational complexity and maximizes yield. The final cyclization and salt formation step provides a direct path to a high-purity crystalline product. This methodology is robust, scalable, and adheres to the principles of modern process chemistry, making it highly suitable for the efficient production of Chlorocitalopram, Hydrobromide for research and development purposes.

References

-

Faigl, F., Thurner, A., Molnár, B., Simig, G., & Volk, B. (2010). Manufacturing Synthesis of 5-Substituted Phthalides. Organic Process Research & Development, 14(3), 631–635.

-

Li, G., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development.

-

Faigl, F., Thurner, A., Molnár, B., Simig, G., & Volk, B. (2010). Manufacturing Synthesis of 5-Substituted Phthalides. ACS Publications.

-

Benchchem. (n.d.). Chloro[3-(dimethylamino)propyl]magnesium CAS 19070-16-7. Benchchem.

-

Quick Company. (n.d.). A Process For Preparation Of Citalopram. Quick Company.

-

Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.

-

Zheng, M., et al. (2009). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 52(24), 7973-7983.

-

Paio, A., et al. (2001). Process for the synthesis of citalopram. Google Patents.

-

Kumar, P., et al. (2008). One Spot Synthesis of Citalopram from 5-Cyanophthalide. Google Patents.

-

Niddam-Hildesheim, V., et al. (2004). Process for the preparation of 5-bromophthalide. Google Patents.

-

Gokaraju, R., et al. (2009). Process for the purification of citalopram. Google Patents.

-

Girolami, G. S., et al. (1999). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Inorganic Chemistry, 38(13), 3034–3040.

-

Kumar, P., et al. (2004). An improved process for the preparation of citalopram hydrobromide. Google Patents.

-

Alfa Chemical. (n.d.). chloro[3-(dimethylamino)propyl]magnesium cas 19070-16-7. Henan Alfa Chemical Co., Ltd.

-

Banala, A. K., et al. (2015). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 58(15), 5836-5847.

-

Petersen, H., et al. (2005). Method for the preparation of escitalopram. Google Patents.

-

Kumar, P., et al. (2004). An improved process for the preparation of 4-(n,n-disubstitutedamino) butyraldehyde acetals. Google Patents.

-

Kumar, P., et al. (2003). An improved process for the preparation of 4-(n,n-disubstitutedamino) butyraldehyde acetals. Google Patents.

-

Ruhland, T., et al. (2000). Method for the preparation of citalopram. Google Patents.

-

Silvestri, R., et al. (2005). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide. IP.com.

-

Wang, Z., et al. (2010). Process for synthesizing 5-cyanophthalide. Patsnap.

-

Brown, D. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2286-2319.

-

Matsuda, K., & Wakimoto, T. (2025). Diol as a New Pantetheine Surrogate for Chemoenzymatic Synthesis of Cyclic Peptides via Nonribosomal Peptide Cyclases. Methods in Molecular Biology, 2874, 145-154.

-

Remeš, M., & Dvořák, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.

-

Amann, C. D. (2019). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. IRL @ UMSL.

-

Bauer, E. B., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 11(2), 59.

-

Smith, A. B., et al. (2023). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.

-

Wang, H., et al. (2019). Crossover experiments for the cyclization of 1,4-diol 2 j in the presence of ketoalcohol 4 a (top) or diketone 5 a (bottom). ResearchGate.

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 6. A Process For Preparation Of Citalopram [quickcompany.in]

- 7. benchchem.com [benchchem.com]

- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 9. "Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Cata" by Cody D. Amann, Fnu Khushboo et al. [irl.umsl.edu]

- 10. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions | MDPI [mdpi.com]

- 11. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]

- 12. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]

physicochemical properties of Chlorocitalopram, Hydrobromide

An In-Depth Technical Guide to the Physicochemical Properties of Chlorocitalopram Hydrobromide

This guide provides a comprehensive technical overview of the core physicochemical properties of Chlorocitalopram Hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental design, offers field-proven insights into analytical methodologies, and grounds its claims in authoritative references. The structure is designed to logically flow from fundamental identity to complex stability and analytical considerations, providing a holistic understanding essential for quality control, formulation, and regulatory compliance.

Chemical Identity and Structural Context

Chlorocitalopram, chemically known as 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile, is a critical chemical entity often encountered as a process-related impurity or an internal standard in the synthesis and analysis of the well-known antidepressant, Citalopram.[1] While structurally analogous to Citalopram, the substitution of a chlorine atom for fluorine on the phenyl ring introduces subtle yet significant changes to its electronic and steric properties, thereby influencing its physicochemical behavior. A thorough characterization is paramount for developing robust analytical methods capable of distinguishing and quantifying it, ensuring the purity and safety of the final active pharmaceutical ingredient (API).

The hydrobromide salt form enhances the stability and aqueous solubility of the parent molecule, which is a tertiary amine. Understanding the properties of this salt is crucial for its handling, storage, and application in analytical and research settings.

Caption: Structural relationship between Citalopram and Chlorocitalopram.

Core Physicochemical Properties

The fundamental physicochemical properties of an API or its related compounds dictate its behavior from formulation to physiological absorption. While specific experimental data for Chlorocitalopram Hydrobromide is not extensively published, we can infer expected characteristics and outline the authoritative methodologies for their determination.

| Property | Description / Expected Value | Significance in Drug Development |

| Chemical Formula | C₂₀H₂₁ClN₂O · HBr[2] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 421.76 g/mol [2] | Essential for all stoichiometric calculations, including solution preparation and dosage. |

| CAS Number | 64169-58-0[2] | Provides a unique, unambiguous identifier for the chemical substance. |

| Appearance | Reported as a Light Orange solid or Yellow Syrup.[1][2] | A basic but critical quality control parameter for raw material identification. |

| Solubility | Data not available. Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, similar to Citalopram HBr.[3] | Directly impacts drug dissolution, bioavailability, and the choice of solvents for formulation and analysis. |

| pKa | Data not available. As a tertiary amine, the pKa will be associated with the protonated dimethylamino group. | Governs the extent of ionization at different physiological pH values, affecting absorption, distribution, and receptor binding. |

| Melting Point | Data not available. Citalopram HBr melts at 182-188°C.[3] | A key indicator of purity and can reveal the presence of different polymorphic forms. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method (OECD Guideline 105) provides a reliable determination of aqueous solubility, a critical parameter for predicting bioavailability.

Causality: This method is chosen for its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a thermodynamically stable solubility value. The use of a buffer system is critical as the solubility of ionizable compounds like Chlorocitalopram HBr is pH-dependent.

Methodology:

-

Preparation: Prepare a series of buffered solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Addition of Substance: Add an excess amount of Chlorocitalopram Hydrobromide to a flask containing a known volume of the buffered solution. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the samples to separate the solid from the saturated solution.

-

Quantification: Accurately quantify the concentration of Chlorocitalopram in the clear, saturated supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[4]

-

Validation: The experiment is considered valid if the concentration measured at different time points (e.g., 24h and 48h) is consistent, confirming equilibrium has been reached.

Experimental Protocol: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding how a molecule's charge state changes with pH.[5] For Chlorocitalopram, the pKa of the tertiary amine is the most relevant.

Causality: Potentiometric titration is an authoritative and direct method for measuring pKa. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point where pH = pKa.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of Chlorocitalopram Hydrobromide in a suitable solvent (e.g., water or a water/methanol co-solvent system).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Advanced analysis can be done using the first or second derivative of the curve to pinpoint the equivalence point more accurately.

Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable aspect of drug development, mandated by regulatory bodies like the ICH.[6] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule.[7][8] While specific degradation studies on Chlorocitalopram are not widely published, the well-documented pathways for Citalopram provide a robust predictive model.[9][10]

Citalopram is known to be susceptible to degradation under hydrolytic and photolytic conditions, with primary degradation products including Citalopram N-oxide and N-desmethylcitalopram.[9][10] It is highly probable that Chlorocitalopram follows similar pathways due to the conservation of the tertiary amine and the overall molecular scaffold.

Caption: Proposed degradation pathways for Chlorocitalopram.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive approach to stress testing, designed to generate potential degradation products and validate the stability-indicating nature of an analytical method.[11]

Causality: The conditions are chosen to be more severe than accelerated stability testing to intentionally degrade the molecule.[8] This helps in rapidly identifying degradation products and pathways, which is essential for developing an analytical method that can separate these impurities from the parent compound.

Methodology:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2-8 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2-8 hours.

-

Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours.

-

Photolytic Degradation: Expose the sample solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.

Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of Chlorocitalopram Hydrobromide and its potential impurities or degradants. The workflow ensures that identity, purity, and structure are confirmed with a high degree of confidence.

Caption: Integrated workflow for analytical characterization.

Core Technique: Stability-Indicating RP-HPLC Method

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of purity and stability analysis.

Causality: RP-HPLC is chosen for its high resolving power, sensitivity, and reproducibility, making it ideal for separating a parent compound from closely related impurities and degradation products. The use of a Photodiode Array (PDA) detector is critical for a stability-indicating method as it allows for peak purity analysis, ensuring that a chromatographic peak is not co-eluting with another compound.[4]

Exemplary Protocol (based on Citalopram methods): [4][11][12]

-

Column: C18 stationary phase (e.g., Agilent Eclipse C18, 150 x 4.6mm, 5µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium acetate, pH adjusted) and an organic modifier (e.g., Methanol or Acetonitrile). For example, 10mM Ammonium acetate: Methanol (35:65 v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 239 nm).[4]

-

System Suitability: Before analysis, the system must be validated. This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility (RSD% of peak areas from replicate injections). For a stability-indicating method, a resolution of >1.5 between the parent peak and the closest eluting impurity peak must be demonstrated.[12]

-

Self-Validation: The method's trustworthiness is established by its ability to resolve all degradation products generated during the forced degradation study from the main Chlorocitalopram peak and from each other, demonstrating specificity.

Conclusion

Chlorocitalopram Hydrobromide, while primarily known as a related substance to Citalopram, possesses a unique set of physicochemical properties that demand careful and thorough investigation. This guide has outlined the critical parameters—from chemical identity and solubility to stability and analytical characterization—that are indispensable for any scientist or researcher working with this compound. By grounding our understanding in authoritative methodologies and a logical, cause-and-effect approach to experimental design, we can ensure the development of robust, reliable, and regulatory-compliant processes. The provided protocols serve as a validated framework for researchers to determine these properties accurately, mitigating risks in drug development and ensuring the quality and safety of pharmaceutical products.

References

-

Veeprho. Citalopram Chloro Methyl Impurity. Veeprho. [Link]

-

Hauser, K. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Pharmaffiliates. Citalopram and its impurities. Pharmaffiliates. [Link]

-

Rao, D. D., et al. (2009). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. PubMed. [Link]

-

Jain, D., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO. [Link]

-

S. Ashish, et al. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Pimpão, A. B., et al. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Reddy, G. S., et al. CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. [Link]

-

Seshagiri Rao, J.V.L.N., et al. (2012). Development and validation of RP-HPLC-PDA method for the analysis of Citalopram hydrobromide in bulk, dosage forms and in dissolution samples. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mahaparale, S. P., et al. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESCITALOPRAM BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. PubChem. [Link]

-

Al-Awady, M. J., et al. (2021). Design and synthesis of S-citalopram-imprinted polymeric sorbent: Characterization and application in enantioselective separation. PubMed. [Link]

-

USP-NF. (2013). Citalopram Hydrobromide. USP-NF. [Link]

-

Andersen, J., et al. (2015). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram Hydrobromide. PubChem. [Link]

-

Kwon, J. W., & Armbrust, K. L. (2006). Degradation of citalopram by simulated sunlight. PubMed. [Link]

-

Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]

-

Lam, E., et al. (2021). Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. National Institutes of Health. [Link]

-

Wikipedia. Citalopram. Wikipedia. [Link]

-

Pharmaffiliates. Chlorocitalopram. Pharmaffiliates. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

-

Chemistry LibreTexts. Table of Acids with Ka and pKa Values. [Link]

-

Costa, J. L., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. [Link]

-

Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. [Link]

-

Holmes, A. M., et al. (2021). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Florida State University. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Chlorocitalopram, Hydrobromide | CymitQuimica [cymitquimica.com]

- 3. Citalopram hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ijrpp.com [ijrpp.com]

- 9. scielo.br [scielo.br]

- 10. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

Structural Elucidation and Confirmation of 1-(3-(dimethylamino)propyl)-1-(4-chlorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, Hydrobromide (Chlorocitalopram HBr)

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The development of novel pharmaceutical compounds requires an unambiguous and rigorous determination of their chemical structure. This guide provides a comprehensive, multi-faceted strategy for the structural elucidation and confirmation of Chlorocitalopram and its hydrobromide salt, a novel analog of the selective serotonin reuptake inhibitor (SSRI) citalopram. By integrating data from a suite of orthogonal analytical techniques—including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Single Crystal X-ray Diffraction—we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Rationale for Rigorous Characterization

Citalopram is a widely prescribed antidepressant that functions by inhibiting the reuptake of serotonin at the serotonin transporter (SERT).[1][2] The exploration of citalopram analogs, such as the hypothetical Chlorocitalopram (where the 4-fluoro substituent is replaced by a chloro group), is a critical avenue for discovering compounds with potentially modified potency, selectivity, or pharmacokinetic profiles.[3] Before any pharmacological assessment can be undertaken, the absolute identity and purity of the new chemical entity (NCE) must be unequivocally established.

The formation of a salt, such as a hydrobromide, is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, including its crystallinity, stability, and aqueous solubility.[4][5] This guide details the complete workflow, from synthesis to the final, confirmed structure of Chlorocitalopram Hydrobromide.

The core principle of this guide is the use of an orthogonal analytical strategy . By probing the molecule with different techniques that measure distinct physical and chemical properties, we create a network of cross-validating data. This approach minimizes the risk of misinterpretation and provides an unassailable confirmation of the molecular structure.

Synthesis and Salt Formation

The foundation of any structural elucidation is the material itself. The following protocols outline a plausible synthesis of the Chlorocitalopram free base and its subsequent conversion to the hydrobromide salt.

Protocol 1: Synthesis of Chlorocitalopram Free Base

This synthesis is adapted from established routes for citalopram analogs.[3] It involves the key step of a Grignard reaction to construct the tertiary alcohol intermediate, which is then cyclized.

Step-by-Step Methodology:

-

Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Addition to Phthalide: Add a solution of 5-cyanophthalide in anhydrous THF dropwise to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate diol.

-

Cyclization: Dissolve the crude intermediate in glacial acetic acid and add a catalytic amount of sulfuric acid. Heat the mixture to 60°C for 4 hours to effect cyclization to the isobenzofuran core.

-

Side Chain Alkylation: The resulting phthalane can then be alkylated with 3-(dimethylamino)propyl chloride using a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF to yield the final Chlorocitalopram free base.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the pure free base, which typically presents as an oil or a low-melting solid.[6]

Protocol 2: Preparation of Chlorocitalopram Hydrobromide

The conversion of the basic free form to a crystalline, stable salt is crucial for handling and formulation.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified Chlorocitalopram free base in a suitable solvent, such as isopropanol or acetone.

-

Acidification: Slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) or a solution of HBr in a compatible solvent, with vigorous stirring.

-

Crystallization: The hydrobromide salt will typically precipitate from the solution. The process can be aided by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum to a constant weight.

Caption: Workflow for the preparation of Chlorocitalopram HBr.

The Orthogonal Workflow for Structural Elucidation

No single technique can provide a complete structural picture. The synergy of the following methods provides the necessary interlocking evidence for full characterization.

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

MS provides the molecular weight and, through fragmentation, clues about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is critical as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of Chlorocitalopram HBr (~1 mg/mL) in methanol or acetonitrile/water (50:50).

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated parent molecule, [M+H]⁺.

-

Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition. Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the dimethylaminopropyl side chain.

Data Presentation: Table 1. Expected HRMS Data for Chlorocitalopram

| Ion | Formula | Calculated m/z | Observed m/z | Key Fragment | Fragment m/z |

|---|

| [M+H]⁺ | C₂₀H₂₂ClN₂O⁺ | 357.1415 | 357.1418 | [M+H - C₅H₁₂N]⁺ | 271.0524 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[7] A full suite of 1D and 2D experiments is required for a complete assignment.

Protocol 4: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10 mg of Chlorocitalopram HBr in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments: Acquire the following spectra on a 400 MHz or higher spectrometer:

-

1D: ¹H, ¹³C, DEPT-135 (to distinguish CH/CH₃ from CH₂)

-

2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

Causality Behind Experimental Choices:

-

¹H NMR provides the number of different types of protons and their neighboring environment through splitting patterns.

-

¹³C NMR reveals the number of unique carbon environments.

-

COSY is essential for tracing the proton-proton connectivities within the aliphatic side chain and the aromatic rings.

-

HSQC definitively links each proton to its directly attached carbon atom.

-

HMBC is the cornerstone for assembling the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away, connecting the chlorophenyl ring to the quaternary carbon (C1), the side chain to C1, and both to the isobenzofuran scaffold.

Sources

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. DE60100786T2 - Crystalline base of citalopram, and hydrochloride or hydrobromide salt thereof - Google Patents [patents.google.com]

- 7. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Chlorocitalopram, Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of Chlorocitalopram, a halogenated analogue of the well-characterized selective serotonin reuptake inhibitor (SSRI), Citalopram. While specific experimental data for Chlorocitalopram is not extensively published, this document outlines the core experimental methodologies, theoretical principles, and data interpretation standards required to establish its complete in vitro profile. By leveraging the established pharmacology of Citalopram as a reference, this guide details the requisite binding and functional assays to determine Chlorocitalopram's affinity, potency, and selectivity for the human serotonin transporter (hSERT). It is designed to serve as a foundational blueprint for researchers undertaking the preclinical evaluation of novel citalopram derivatives and other monoamine transporter inhibitors.

Introduction: The Rationale for Characterizing Citalopram Analogues

Citalopram is a widely prescribed SSRI that functions by blocking the reuptake of serotonin from the synaptic cleft, thereby potentiating serotonergic neurotransmission.[][2] Its clinical efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3][4] The study of citalopram analogues, such as Chlorocitalopram, is driven by the need to explore structure-activity relationships (SAR) that may lead to compounds with improved therapeutic profiles, including enhanced selectivity, potency, or modified interactions with allosteric binding sites.[5][6]

A thorough in vitro pharmacological profile is the cornerstone of preclinical drug development. It establishes the fundamental mechanism of action, quantifies target engagement, and assesses off-target liabilities. This guide provides the scientific framework and detailed protocols to generate this critical dataset for Chlorocitalopram.

Primary Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The central hypothesis for Chlorocitalopram, based on its structural similarity to Citalopram, is that it acts as a competitive inhibitor at the primary, or orthosteric (S1), binding site of SERT.[7][8] SERT is a transmembrane protein responsible for clearing serotonin from the synapse, thus terminating its signal.[3] By physically occluding this site, Chlorocitalopram is expected to prevent serotonin reuptake, leading to an increase in the extracellular concentration and duration of action of serotonin.

Binding Profile Analysis: Quantifying Target Affinity and Selectivity

The initial and most critical step is to determine the binding affinity (expressed as the inhibition constant, Ki) of Chlorocitalopram for hSERT and its selectivity against hNET and hDAT. This is achieved through competitive radioligand binding assays.

Causality of Experimental Design: Radioligand Binding

The principle of this assay is competition.[3] An unlabeled compound (the "competitor," i.e., Chlorocitalopram) is introduced at increasing concentrations to compete with a radiolabeled ligand (e.g., [³H]Citalopram) for binding to the target transporter. The concentration of Chlorocitalopram that displaces 50% of the radioligand is the IC₅₀. This value is then converted to the Ki using the Cheng-Prusoff equation, providing a true measure of binding affinity. The choice of [³H]Citalopram is logical as it binds to the same orthosteric site expected for Chlorocitalopram. To assess selectivity, parallel assays are run using membranes expressing hNET and hDAT with their respective selective radioligands (e.g., [³H]nisoxetine for NET and [³H]WIN 35,428 for DAT).[3]

Experimental Workflow: Radioligand Binding Assay

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity of Chlorocitalopram for hSERT, hNET, and hDAT.

-

Preparation of Membranes: Utilize membrane preparations from cell lines (e.g., HEK293 or CHO cells) stably expressing the recombinant human transporters (hSERT, hNET, or hDAT). Protein concentration should be quantified via a standard method like the BCA assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Plate Setup: In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-Specific Binding (NSB): 25 µL of a high concentration of a known selective inhibitor to saturate the specific sites (e.g., 10 µM Fluoxetine for SERT).

-

Test Compound: 25 µL of Chlorocitalopram, Hydrobromide at various concentrations (e.g., 11-point serial dilution).

-

-

Radioligand Addition: Add 25 µL of the appropriate radioligand (e.g., [³H]Citalopram for SERT) diluted in assay buffer. The final concentration should be near its Kd value (typically 1-2 nM).

-

Initiate Reaction: Add 200 µL of the transporter-expressing membrane preparation to each well. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature (or 25°C) with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filter mats (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times (e.g., 3-4 times with 3 mL of ice-cold wash buffer) to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Chlorocitalopram concentration.

-

Fit the curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity & Selectivity

The results of these assays should be summarized in a clear, tabular format. While specific values for Chlorocitalopram must be experimentally determined, the table below illustrates the expected data structure using published values for racemic Citalopram as a reference.[3]

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

| Chlorocitalopram | TBD | TBD | TBD | TBD | TBD |

| Citalopram (Ref.) | 1.94 | >6000 | >10000 | >3000 | >5000 |

| TBD: To Be Determined experimentally. | |||||

| Reference data sourced from Olsen et al. (2010).[3] |

Functional Activity Assessment: Measuring Reuptake Inhibition

Binding affinity does not always perfectly correlate with functional activity. Therefore, it is essential to measure the potency of Chlorocitalopram in inhibiting the actual function of the transporter—the uptake of serotonin.

Causality of Experimental Design: Neurotransmitter Uptake Assay

This assay directly measures the transport of a substrate into cells expressing the transporter. The assay can be performed using radiolabeled serotonin ([³H]5-HT) or, more commonly in modern high-throughput screening, a fluorescent substrate that mimics biogenic amines.[9] The principle is to measure the reduction in substrate uptake in the presence of increasing concentrations of the inhibitor (Chlorocitalopram). The concentration that inhibits 50% of the uptake is the IC₅₀ value for functional potency. This provides a direct measure of the compound's effect on the transporter's biological function.

Experimental Workflow: Neurotransmitter Uptake Assay

Detailed Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a homogenous, no-wash assay format suitable for high-throughput characterization.

-

Cell Plating: Seed cells stably expressing hSERT (e.g., HEK293-hSERT) into 96- or 384-well black, clear-bottom microplates. Allow cells to form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of Chlorocitalopram, Hydrobromide in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pre-incubation: Remove the cell culture medium and add the diluted Chlorocitalopram or vehicle control to the wells. Incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

-

Assay Initiation: Add the fluorescent substrate solution (containing a masking dye to quench extracellular fluorescence) to all wells. This initiates the uptake process.

-

Signal Detection: Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading. Measure the increase in intracellular fluorescence over time (kinetic mode) or at a fixed endpoint (e.g., after 30 minutes) at 37°C.

-

Data Analysis:

-

For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve).

-

For endpoint reads, use the final fluorescence value.

-

Calculate the percentage of inhibition for each Chlorocitalopram concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Chlorocitalopram concentration and fit the data using non-linear regression to determine the functional IC₅₀ value.

-

Data Presentation: Functional Potency

The functional potency data complements the binding affinity data and should be presented in a similar table.

| Compound | SERT IC₅₀ (nM) |

| Chlorocitalopram | TBD |

| Citalopram (Ref.) | 3.5 - 17.7 |

| TBD: To Be Determined experimentally. | |

| Reference IC₅₀ range for Citalopram from various cell-based assays. |

Advanced Characterization: Allosteric Site Interaction

The serotonin transporter possesses a low-affinity allosteric binding site (S2) in addition to the primary orthosteric site (S1).[10] Citalopram is known to interact with this site, and its R-enantiomer, in particular, is thought to modulate the binding of the active S-enantiomer (Escitalopram) at the S1 site.[11][12] Investigating whether Chlorocitalopram interacts with this allosteric site is a critical step in its advanced characterization. This can be assessed using a radioligand dissociation assay, where the ability of Chlorocitalopram to slow the dissociation rate of a pre-bound radioligand (like [³H]S-Citalopram) from the S1 site is measured.[11] A reduction in the dissociation rate indicates binding to the allosteric site.[7][10]

Summary and Conclusion

The comprehensive in vitro pharmacological profiling of Chlorocitalopram, Hydrobromide requires a systematic, multi-assay approach. This guide provides the foundational strategy and detailed, self-validating protocols for this characterization. The core workflow involves:

-

Determining Binding Affinity (Ki): Utilizing competitive radioligand binding assays to quantify affinity for hSERT, hNET, and hDAT, thereby establishing the compound's primary target and selectivity profile.

-

Assessing Functional Potency (IC₅₀): Employing neurotransmitter uptake assays to confirm that binding translates into functional inhibition of serotonin transport.

-

Investigating Advanced Mechanisms: Probing for interactions with the SERT allosteric site to fully understand its mechanism of action relative to its parent compound, Citalopram.

Executing these protocols will generate the essential data package needed to define the in vitro pharmacology of Chlorocitalopram, providing the critical foundation for further drug development efforts.

References

-

Olsen, G. M., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

-

Plenge, P., et al. (2015). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology. Available at: [Link]

-

Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Eildal, J. N., et al. (2015). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. Available at: [Link]

-

Olsen, G. M., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. PubMed. Available at: [Link]

-

Plenge, P., et al. (2005). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. PubMed. Available at: [Link]

-

Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. PubMed. Available at: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Plenge, P., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. PubMed. Available at: [Link]

-

Lau, T., et al. (2016). The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons. PubMed. Available at: [Link]

-

Herth, M. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. Available at: [Link]

-

Plenge, P., et al. (2005). High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. Aarhus University. Available at: [Link]

-

Frampton, M. (1997). Citalopram: A review of pharmacology and clinical efficacy. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Citalopram. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. PubChem Compound Database. Available at: [Link]

-

Ghaffar, Y. A., et al. (2023). Citalopram. StatPearls. Available at: [Link]

Sources

- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Assessment of Chlorocitalopram, Hydrobromide: An In-Depth Technical Guide

Introduction: The Scientific Imperative for a Rigorous Toxicological Profile of a Novel Citalopram Analog

Chlorocitalopram, Hydrobromide, a compound with the chemical formula C20H21ClN2O·BrH, is structurally related to citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI)[1]. As with any new chemical entity intended for pharmaceutical development, a thorough preclinical safety evaluation is paramount to identify potential hazards and establish a preliminary safety profile before any consideration of human trials.[2][3][4] This in-depth technical guide outlines a strategic and methodologically robust approach to the preliminary toxicological assessment of Chlorocitalopram, Hydrobromide. The experimental design detailed herein is informed by the known toxicological profile of citalopram and its analogs, with a focus on cardiovascular and neurological systems, and adheres to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

The primary objectives of this preliminary assessment are threefold: to ascertain the acute toxicity of Chlorocitalopram, Hydrobromide, to identify potential target organs for toxicity, and to establish a dose-response relationship that can inform subsequent, more comprehensive preclinical studies.[3][9] By front-loading toxicological screening, we aim to de-risk the drug development process, allowing for early identification of any potential liabilities and enabling informed decision-making.[10][11][12]

Part 1: Foundational In Vitro Toxicity Screening: A Cellular-Level Interrogation

The initial phase of our toxicological assessment will employ a battery of in vitro assays to evaluate the cytotoxic and genotoxic potential of Chlorocitalopram, Hydrobromide. These cell-based assays offer a rapid and cost-effective means to identify fundamental mechanisms of toxicity, reduce the reliance on animal testing, and provide critical data to guide subsequent in vivo studies.[10][11][13][14][15][16]

Cytotoxicity Assessment: Determining the Threshold for Cellular Viability

The objective of cytotoxicity testing is to determine the concentration at which Chlorocitalopram, Hydrobromide induces cell death. This will be assessed using a well-characterized human cell line, such as HepG2 (liver-derived) or HEK293 (kidney-derived), to provide insights into potential organ-specific toxicities.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare a serial dilution of Chlorocitalopram, Hydrobromide in appropriate cell culture medium. The concentration range should be broad enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM).

-

Incubation: Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Incubate the plate for 24 and 48 hours.

-

MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Screening for DNA Damage Potential

Given that many pharmaceutical compounds can exert their toxicity through DNA damage, a preliminary genotoxicity screen is essential. The bacterial reverse mutation assay (Ames test) is a widely accepted and validated method for identifying substances that can produce genetic mutations.

Experimental Protocol: Ames Test (OECD 471)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

-

Compound Preparation: Dissolve Chlorocitalopram, Hydrobromide in a suitable solvent (e.g., water or DMSO).

-

Plate Incorporation Assay:

-

Mix the test compound at various concentrations, the bacterial tester strain, and, if required, the S9 metabolic activation system in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

-

Data Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.

Table 1: Anticipated Data Summary from In Vitro Toxicity Assays

| Assay | Cell Line/Strain | Endpoint | Expected Outcome Metric |

| Cytotoxicity (MTT) | HepG2, HEK293 | Cell Viability | IC50 (µM) |

| Genotoxicity (Ames) | S. typhimurium, E. coli | Gene Mutation | Fold increase over background |

Visualization 1: In Vitro Toxicity Assessment Workflow

Caption: Workflow for the in vitro cytotoxicity and genotoxicity assessment of Chlorocitalopram, Hydrobromide.

Part 2: Acute In Vivo Toxicity Study: A Whole-System Evaluation

Following the in vitro screening, a single-dose acute oral toxicity study in a rodent model is necessary to understand the compound's systemic effects and to determine its acute lethal dose (LD50).[2][12][17] This study will be designed in accordance with OECD Guideline 423 (Acute Toxic Class Method) to minimize the number of animals required while still obtaining sufficient information for hazard classification.[5][7]

Rationale for Species and Route of Administration

The rat is a commonly used and well-characterized species in toxicology studies. Oral administration is selected as it is a common route for human drug administration.

Experimental Design: OECD 423 (Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the subsequent dose to be administered.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Acclimatization: Acclimate healthy, young adult female rats (8-12 weeks old) to the laboratory conditions for at least 5 days.

-

Fasting: Fast the animals overnight (withholding food but not water) prior to dosing.

-

Dose Administration:

-

Administer Chlorocitalopram, Hydrobromide orally by gavage. The starting dose will be selected from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on the in vitro data and any available information on structurally related compounds.

-

Initially, three animals are dosed.

-

-

Observation Period:

-

Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Stepwise Procedure:

-

If mortality is observed in two or three of the animals, the study is terminated, and the substance is classified.

-

If one animal dies, the procedure is repeated with three more animals at the same dose.

-

If no animals die, the procedure is repeated with three animals at the next higher dose level.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic abnormalities are recorded.

Table 2: Key Parameters to be Monitored in the Acute In Vivo Toxicity Study

| Parameter | Observation Frequency |

| Clinical Signs of Toxicity | Continuously for the first 30 min, periodically for 24h, then daily for 14 days |

| Mortality | Daily for 14 days |

| Body Weight | Pre-dose, weekly, and at termination |

| Gross Necropsy | At the end of the 14-day observation period |

Visualization 2: Decision-Making Flowchart for OECD 423

Caption: Decision-making process in the OECD 423 acute oral toxicity study.

Part 3: Data Interpretation, Risk Assessment, and Future Directions

The culmination of these preliminary studies will provide a foundational toxicological profile for Chlorocitalopram, Hydrobromide.

-

In Vitro Data: The IC50 value from the cytotoxicity assay will establish a benchmark for the compound's cellular toxicity. A positive result in the Ames test would be a significant red flag, indicating mutagenic potential and likely halting further development without significant chemical modification and re-testing.

-

In Vivo Data: The acute oral toxicity study will provide an estimate of the LD50 and allow for the classification of Chlorocitalopram, Hydrobromide according to the Globally Harmonised System (GHS). The observed clinical signs will offer crucial clues about potential target organs and systems for toxicity. For instance, observations of tremors or seizures would warrant further investigation into neurotoxicity, a known concern for citalopram.[18][19] Similarly, any cardiovascular irregularities would necessitate dedicated safety pharmacology studies, given the known cardiotoxic potential (QTc prolongation) of citalopram.[18][20][21]

Table 3: Integrated Risk Assessment Framework

| Data Source | Key Finding | Implication for Further Development |

| Cytotoxicity | Low IC50 (high cytotoxicity) | Indicates a narrow therapeutic window. May necessitate formulation strategies to reduce systemic exposure. |

| Genotoxicity | Positive Ames test | Significant safety concern. Likely to terminate development unless the mutagenic component can be identified and removed. |